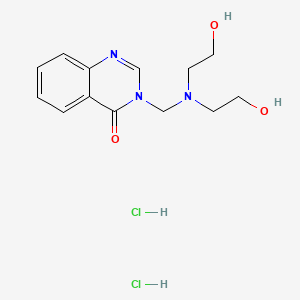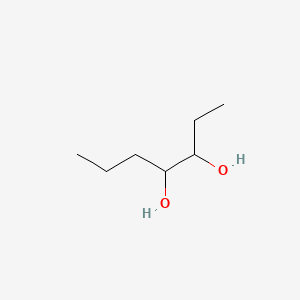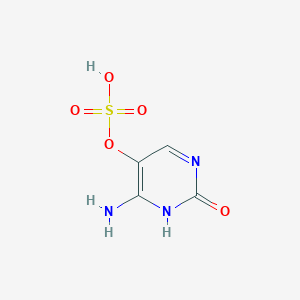
1-(Diethylamino)propan-2-yl bis(4-methoxyphenyl)acetate--hydrogen chloride (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Diethylamino)propan-2-yl bis(4-methoxyphenyl)acetate–hydrogen chloride (1/1) is a chemical compound that belongs to the class of organic compounds known as esters. This compound is characterized by the presence of a diethylamino group, a propan-2-yl group, and two methoxyphenyl groups attached to an acetate moiety, with a hydrogen chloride component. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Diethylamino)propan-2-yl bis(4-methoxyphenyl)acetate–hydrogen chloride (1/1) typically involves the esterification of bis(4-methoxyphenyl)acetic acid with 1-(diethylamino)propan-2-ol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired ester. The resulting product is then treated with hydrogen chloride to obtain the final compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using automated reactors and continuous flow systems. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
1-(Diethylamino)propan-2-yl bis(4-methoxyphenyl)acetate–hydrogen chloride (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
1-(Diethylamino)propan-2-yl bis(4-methoxyphenyl)acetate–hydrogen chloride (1/1) is used in various scientific research applications, including:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-(Diethylamino)propan-2-yl bis(4-methoxyphenyl)acetate–hydrogen chloride (1/1) involves its interaction with specific molecular targets, such as enzymes and receptors. The diethylamino group plays a crucial role in binding to these targets, while the methoxyphenyl groups contribute to the compound’s overall stability and reactivity. The acetate moiety facilitates the compound’s entry into cells, where it can exert its effects on various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
1-(Diethylamino)propan-2-yl bis(4-hydroxyphenyl)acetate: Similar structure but with hydroxy groups instead of methoxy groups.
1-(Diethylamino)propan-2-yl bis(4-chlorophenyl)acetate: Contains chlorophenyl groups instead of methoxyphenyl groups.
1-(Diethylamino)propan-2-yl bis(4-methylphenyl)acetate: Features methylphenyl groups instead of methoxyphenyl groups.
Uniqueness
1-(Diethylamino)propan-2-yl bis(4-methoxyphenyl)acetate–hydrogen chloride (1/1) is unique due to the presence of methoxy groups, which enhance its solubility and reactivity. The combination of diethylamino and methoxyphenyl groups provides a distinct chemical profile that is valuable in various research applications.
Propiedades
Número CAS |
5497-40-5 |
|---|---|
Fórmula molecular |
C23H32ClNO4 |
Peso molecular |
422.0 g/mol |
Nombre IUPAC |
1-(diethylamino)propan-2-yl 2,2-bis(4-methoxyphenyl)acetate;hydrochloride |
InChI |
InChI=1S/C23H31NO4.ClH/c1-6-24(7-2)16-17(3)28-23(25)22(18-8-12-20(26-4)13-9-18)19-10-14-21(27-5)15-11-19;/h8-15,17,22H,6-7,16H2,1-5H3;1H |
Clave InChI |
XNMPIXFUHUEKDE-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CC(C)OC(=O)C(C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


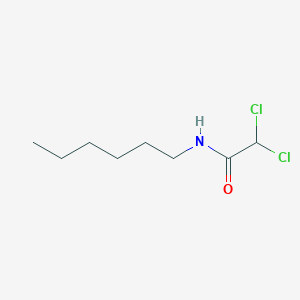
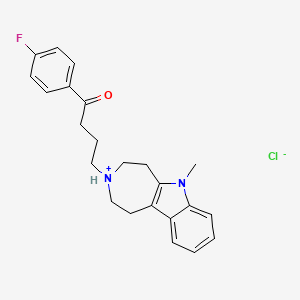
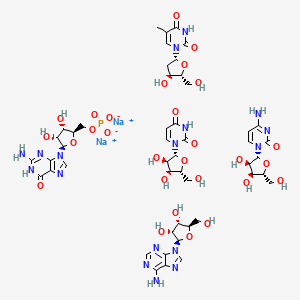
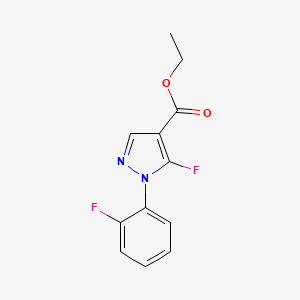

![(7Z)-7-(cyclohexylmethoxyimino)-2,2-difluoro-5H-[1,3]dioxolo[4,5-f]indol-6-one](/img/structure/B13757535.png)


